Cas no 1379762-29-4 (4-iodo-1-(3-methylbutyl)-1H-pyrazole)

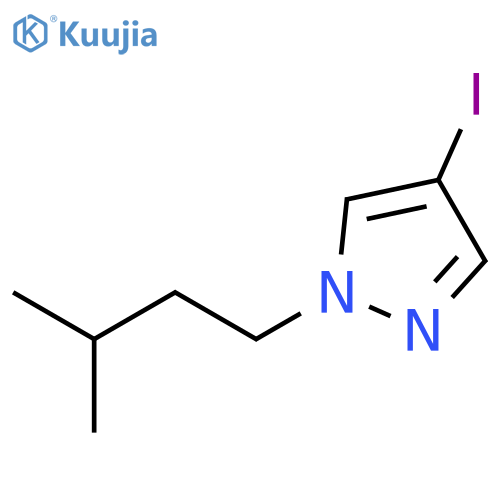

1379762-29-4 structure

商品名:4-iodo-1-(3-methylbutyl)-1H-pyrazole

CAS番号:1379762-29-4

MF:C8H13IN2

メガワット:264.106693983078

MDL:MFCD20391594

CID:2772519

PubChem ID:64429555

4-iodo-1-(3-methylbutyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 4-iodo-1-(3-methylbutyl)-1H-pyrazole

- 1H-Pyrazole, 4-iodo-1-(3-methylbutyl)-

- F2147-6943

- MFCD20391594

- BS-21305

- AKOS013752814

- DTXSID90734766

- 1379762-29-4

- 4-Iodo-1-isopentylpyrazole

- SCHEMBL16705409

- 4-Iodo-1-isopentyl-1H-pyrazole

-

- MDL: MFCD20391594

- インチ: InChI=1S/C8H13IN2/c1-7(2)3-4-11-6-8(9)5-10-11/h5-7H,3-4H2,1-2H3

- InChIKey: QKWYOXFJBPWNKT-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 264.01235Da

- どういたいしつりょう: 264.01235Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 117

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 17.8Ų

4-iodo-1-(3-methylbutyl)-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB390955-1 g |

4-Iodo-1-isopentyl-1H-pyrazole |

1379762-29-4 | 1g |

€121.60 | 2022-03-02 | ||

| TRC | I737263-100mg |

4-Iodo-1-isopentylpyrazole |

1379762-29-4 | 100mg |

$ 80.00 | 2022-06-04 | ||

| Life Chemicals | F2147-6943-0.25g |

4-iodo-1-(3-methylbutyl)-1H-pyrazole |

1379762-29-4 | 95%+ | 0.25g |

$53.0 | 2023-09-06 | |

| TRC | I737263-10mg |

4-Iodo-1-isopentylpyrazole |

1379762-29-4 | 10mg |

$ 50.00 | 2022-06-04 | ||

| TRC | I737263-50mg |

4-Iodo-1-isopentylpyrazole |

1379762-29-4 | 50mg |

$ 65.00 | 2022-06-04 | ||

| Life Chemicals | F2147-6943-1g |

4-iodo-1-(3-methylbutyl)-1H-pyrazole |

1379762-29-4 | 95%+ | 1g |

$59.0 | 2023-09-06 | |

| abcr | AB390955-25g |

4-Iodo-1-isopentyl-1H-pyrazole; . |

1379762-29-4 | 25g |

€858.00 | 2024-07-23 | ||

| Chemenu | CM319732-25g |

4-Iodo-1-isopentylpyrazole |

1379762-29-4 | 95% | 25g |

$426 | 2021-08-18 | |

| abcr | AB390955-5 g |

4-Iodo-1-isopentyl-1H-pyrazole |

1379762-29-4 | 5g |

€302.80 | 2022-03-02 | ||

| Life Chemicals | F2147-6943-10g |

4-iodo-1-(3-methylbutyl)-1H-pyrazole |

1379762-29-4 | 95%+ | 10g |

$248.0 | 2023-09-06 |

4-iodo-1-(3-methylbutyl)-1H-pyrazole 関連文献

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

1379762-29-4 (4-iodo-1-(3-methylbutyl)-1H-pyrazole) 関連製品

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1379762-29-4)4-iodo-1-(3-methylbutyl)-1H-pyrazole

清らかである:99%

はかる:25g

価格 ($):554.0